N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of organic compounds widely recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This specific compound has garnered attention due to its potential therapeutic applications, particularly in the field of medicinal chemistry.
The compound is derived from the modification of natural coumarin structures, specifically through the introduction of an acetyl group and the amino acid norvaline. Research indicates that modifications to coumarin structures can significantly enhance their pharmacological properties, making them valuable in drug discovery and development .
N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline can be classified under:
The synthesis of N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline typically involves several key steps:
The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and assess the purity of the synthesized compound .
N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline features a complex molecular structure characterized by:
The molecular formula for this compound is , with a molecular weight of approximately 293.30 g/mol. The structural representation can be visualized using chemical drawing software or databases like PubChem .
N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline can undergo various chemical reactions typical for coumarin derivatives:
These reactions can be analyzed using spectroscopic techniques to monitor reaction progress and product formation .
The mechanism of action for N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline primarily involves its interaction with biological targets such as enzymes or receptors:
Experimental studies often reveal IC50 values that indicate potency against specific pathogens, guiding further development .
N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline typically exhibits:
Key chemical properties include:
Relevant data on melting point, boiling point, and specific reactivity profiles can be obtained from experimental analyses .
N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline has potential applications in:
This compound exemplifies the importance of synthetic organic chemistry in creating novel therapeutics that address unmet medical needs .
The 7,8-dimethoxy-4-methylcoumarin core exhibits three-dimensional structural features essential for biological activity. X-ray crystallographic studies of related compounds reveal that the methoxy groups adopt twisted conformations relative to the aromatic plane, with torsion angles ranging between -85.9° to -92.8°. This non-planar orientation reduces steric congestion while allowing optimal hydrogen bonding interactions through the methoxy oxygen atoms [2]. The methyl group at C4 position resides slightly out-of-plane from the pyrone ring, introducing a subtle conformational distortion that enhances selective binding to biological targets. These structural attributes collectively influence electron distribution across the conjugated system, as evidenced by distortion of the trigonal geometry at the C2 carbonyl carbon (O2-C2-C3 angle = 126.5° versus idealized 120°) [2].
The electronic profile of this core significantly impacts bioactivity. The 7,8-dimethoxy substitution pattern donates electron density to the aromatic system, increasing nucleophilicity at C5 and C6 positions. This electronic activation facilitates electrophilic substitutions crucial for further derivatization, including iodination at these positions to yield biologically active intermediates [2]. Comparative studies demonstrate that the fully substituted core exhibits enhanced metabolic stability over hydroxylated analogs like 7,8-dihydroxy-4-methylcoumarin, which undergoes rapid phase II conjugation in vivo. The methoxy groups effectively block glucuronidation while maintaining hydrogen bonding capacity [4].
Table 1: Comparative Biological Activities of 4-Methylcoumarin Derivatives with Variable Oxygenation Patterns
Substituent Pattern | Representative Compound | Key Biological Activities | Structural Advantage |
---|---|---|---|
7,8-Dimethoxy | 7,8-Dimethoxy-4-methyl-2H-chromen-2-one | Precursor to Mcl-1 inhibitors, Synthetic intermediate | Metabolic stability, Enhanced lipophilicity |
7,8-Dihydroxy | 7,8-Dihydroxy-4-methylcoumarin (4-Methyldaphnetin) | Fluorescent sensor, Antioxidant | Metal chelation capacity |
6,7-Dihydroxy | Esculetin derivatives | Mcl-1 inhibition (Ki = 1.49 µM) | Catechol-mediated target binding |
5,7-Dimethoxy | 6,8-Diiodo-5,7-dimethoxy-4-methylcoumarin | Antimicrobial (MIC <100 µg/ml) | Steric protection of reactive sites |
Bioactivity studies position the 7,8-dimethoxy-4-methylcoumarin as a privileged scaffold for anticancer applications. The core structure serves as the pharmacophoric element in compounds targeting myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in numerous cancers. While catechol-containing coumarins like 6,7-dihydroxy-4-methylcoumarin demonstrate potent Mcl-1 inhibition (Ki = 1.49 µM), their clinical utility is limited by rapid methylation and glucuronidation. The dimethoxy analog provides metabolic resilience while retaining target engagement capacity through its planar aromatic surface and strategically positioned hydrogen bond acceptors [5]. Additionally, the C4 methyl group contributes to hydrophobic interactions within protein binding pockets, as evidenced by the superior Mcl-1 affinity of 4-trifluoromethyl-6,7-dihydroxycoumarin (Ki = 0.21 µM) compared to unsubstituted derivatives [5].
The acetyl linker strategy has been extensively employed to expand the medicinal applications of 7,8-dimethoxy-4-methylcoumarin derivatives. This approach capitalizes on the nucleophilicity of the C3 position, which undergoes facile acetylation to form versatile intermediates for conjugate synthesis. The resulting acetyl bridge serves as a spacer unit that optimally positions auxiliary functional groups for biological interactions while preserving the electronic properties of the coumarin core [1] [6].
Early medicinal applications featured simple ester derivatives such as methyl 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. This compound served as a key synthetic precursor with demonstrated cell permeability, enabling further chemical transformations at the ester functionality. Despite its discontinued commercial availability, this methyl ester analog represented a critical proof-of-concept molecule demonstrating that C3-acetyl extensions maintain the core's bioactive conformation [6]. Similarly, the propanoic acid analog 3-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid expanded structural diversity by introducing a longer carboxylic acid-terminated tether, enhancing water solubility while maintaining the core's structural integrity [3].
Table 2: Evolution of 7,8-Dimethoxy-4-methylcoumarin Acetyl Conjugates in Medicinal Chemistry
Conjugate Type | Representative Structure | Medicinal Chemistry Application | Reference |
---|---|---|---|
Simple Amide | 2-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide | Target engagement in molecular recognition studies | [1] |
Ester | Methyl 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate | Cell-permeable synthetic intermediate | [6] |
Carboxylic Acid | 3-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid | Water-solubilized analog for formulation development | [3] |
Complex Ester | 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate | Dual coumarin conjugate for enhanced target affinity | [7] |
The N-(4-methoxybenzyl)acetamide conjugate exemplifies sophisticated target engagement strategies. This derivative demonstrated enhanced molecular recognition capabilities through synergistic interactions: the coumarin core provides planar aromatic stacking potential, while the para-methoxybenzyl group introduces additional hydrophobic surface area and a terminal hydrogen bond acceptor. This dual-domain interaction model has influenced subsequent conjugate designs targeting proteins with extended binding clefts [1]. Similarly, the structurally advanced 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate represents a bis-coumarin conjugate class where the acetyl tether connects two bioactive fragments, creating multifunctional molecules with potential for enhanced target affinity through dual binding domain engagement [7].
Synthetic methodology development has been crucial for advancing coumarin conjugates. The iodination protocol developed for 5,7-dimethoxy-4-methylcoumarin illustrates strategic access to halogenated intermediates: treatment with iodine (1 equiv) in methanol containing potassium hydroxide (8.2g KOH/10mmol coumarin) at room temperature for 2 hours yields 6,8-diiodo derivatives. This regioselective halogenation activates the core for subsequent cross-coupling reactions to generate complex conjugates [2]. Such methodologies enable the systematic structure-activity relationship studies necessary for optimizing coumarin-based drug candidates.
The norvaline residue provides distinct physicochemical advantages when incorporated into coumarin conjugates. As a non-proteinogenic branched-chain amino acid, norvaline features a linear aliphatic side chain (CH3-CH2-CH2-) that balances hydrophobicity with minimal steric demand. This contrasts with natural amino acids: valine's branched isopropyl group creates greater steric hindrance, while lysine's terminal amine introduces polarity and charge. The norvalyl moiety specifically enhances molecular properties through three mechanisms: (1) increased lipophilicity for membrane permeation, (2) conformational flexibility for optimal target engagement, and (3) metabolic stability through resistance to common proteases [6].
The hydrophobic nature of norvaline complements the coumarin core's physicochemical profile. Research on 4-substituted 6,7-dihydroxycoumarins demonstrated that hydrophobic electron-withdrawing groups at C4 (e.g., trifluoromethyl) significantly enhance Mcl-1 inhibitory activity (Ki = 0.21 µM) compared to hydrophilic substituents. Similarly, the norvaline's alkyl side chain enhances membrane permeability without requiring ester prodrug strategies employed for carboxylic acid-containing coumarins like 3-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid [3] [5]. This hydrophobicity parameter follows Craig's plot optimization principles, where ideal substituents balance electronic and lipophilic properties for target binding and bioavailability [5].
The carboxylic acid terminus of norvaline provides strategic versatility for molecular design. This functional group enables salt formation for enhanced aqueous solubility, critical for in vivo administration of otherwise lipophilic coumarin hybrids. Additionally, the carboxylic acid serves as a hydrogen bond donor-acceptor pair capable of ionic interactions with biological targets, potentially compensating for the diminished hydrogen bonding capacity of the dimethoxy-substituted coumarin compared to catechol analogs. This dual functionality addresses the key limitation observed in methyl ester conjugates, which require in vivo hydrolysis for activity but often exhibit variable activation kinetics [6].
Structurally, the acetyl-norvaline linker creates an optimal 5-atom tether between the coumarin core and auxiliary functionalities. Molecular modeling suggests this distance permits simultaneous engagement with complementary binding domains in biological targets, as demonstrated in optimized coumarin-peptide hybrids. The amide bond formed between the coumarin's acetyl group and norvaline's α-amino group further stabilizes the molecular conformation through intramolecular hydrogen bonding potential with the coumarin's C2 carbonyl oxygen. This constrained geometry reduces rotational entropy loss upon target binding, potentially enhancing binding affinity through pre-organization effects [1] [6].
The selection of norvaline over alternative amino acids reflects sophisticated structure-activity optimization. Compared to glycine conjugates, norvaline provides enhanced hydrophobic contact surfaces; relative to phenylalanine hybrids, it reduces π-stacking complications with the coumarin core; and versus aspartic acid conjugates, it eliminates competing anionic charge effects. This strategic integration exemplifies modern medicinal chemistry approaches to optimizing coumarin-based therapeutics through rational conjugate design [5] [6].
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9